N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzofuran and benzo[d][1,3]dioxole moieties, followed by their coupling . The exact synthetic route would depend on the specific substitution pattern and functional groups present in the final compound.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran and benzo[d][1,3]dioxole moieties, along with a carboxamide group . The exact structure would depend on the position of these groups within the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzofuran, benzo[d][1,3]dioxole, and carboxamide groups . These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and hydrolysis, among others.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran and benzo[d][1,3]dioxole moieties could potentially impact its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- Research on related compounds includes the synthesis and evaluation of benzofuran derivatives for their biological activities. For instance, benzofuran hydrazones have been synthesized and evaluated for antioxidant, photoprotective, and antiproliferative activities, suggesting a potential multifunctional role in the treatment of neoplastic diseases due to their high antiproliferative activity correlated with good antioxidant properties (Baldisserotto et al., 2018).
Antiproliferative and Antioxidative Potential
- Novel benzimidazole/benzothiazole-2-carboxamides have been synthesized, showing significant antiproliferative activity against human cancer cells and antioxidative capacity. This highlights the potential of benzofuran-related compounds in developing antioxidants and antiproliferative agents (Cindrić et al., 2019).
Microwave-assisted Synthesis
- Microwave-assisted synthesis methods have been developed for benzofuran-2-carboxamide derivatives, emphasizing the efficient and practical approach to synthesizing biologically significant compounds. This method can be used in drug discovery campaigns for identifying biologically active compounds (Vincetti et al., 2016).
Structural Characterisation and Biological Activity
- The synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been reported, with some exhibiting cytotoxic effects on breast cancer cell lines. This study suggests the importance of structural characterization in understanding the biological activities of benzofuran derivatives (Kelly et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as dioxole functionalized metal–organic frameworks, have been reported to interact with zn(ii) ions .
Mode of Action
It’s worth noting that dioxole functionalized metal–organic frameworks have shown to bind to zn(ii) ions . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
Compounds with similar structures have been reported to have roles in plant defense against phytopathogens .
Pharmacokinetics
It’s worth noting that the solubility of a compound in non-polar organic solvents and water can significantly impact its bioavailability .
Result of Action
Compounds with similar structures have been reported to have significant detection capabilities for carcinogenic heavy metal ions, such as lead (pb2+), via a reliable electrochemical approach .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature and the presence of other chemical entities .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-14(17-9-12-3-1-2-4-15(12)25-17)7-8-20-19(22)13-5-6-16-18(10-13)24-11-23-16/h1-6,9-10,14,21H,7-8,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLNAPLHOWNTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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